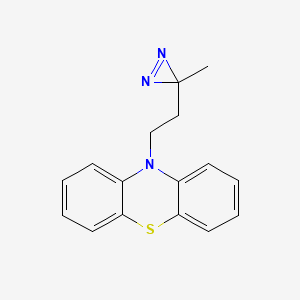
10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine: is a complex organic compound that combines the structural features of phenothiazine and diazirine. Phenothiazine is a heterocyclic compound known for its applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. The diazirine moiety, characterized by a three-membered ring containing two nitrogen atoms, is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to ultraviolet light.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine typically involves multiple steps:
Formation of the Diazirine Intermediate: The synthesis begins with the preparation of 2-(3-Methyl-3H-diazirin-3-yl)ethanol.
Attachment to Phenothiazine: The diazirine intermediate is then reacted with phenothiazine under specific conditions to form the final compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazirine ring, potentially converting it to a more stable amine derivative.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the diazirine ring or the aromatic rings of phenothiazine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in photoaffinity labeling to study protein-ligand interactions. The diazirine moiety forms reactive carbene intermediates upon exposure to ultraviolet light, allowing covalent attachment to target molecules .
Biology: In biological research, the compound is used to investigate the binding sites of proteins and other biomolecules. Its ability to form covalent bonds with nearby residues upon activation makes it a valuable tool for mapping protein interactions .
Industry: The compound’s photoaffinity labeling properties make it useful in the development of biosensors and diagnostic tools. It can be used to immobilize proteins on surfaces for various analytical applications .
Wirkmechanismus
The mechanism of action of 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into C-H, N-H, and O-H bonds, forming covalent attachments with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to study the interactions and binding sites of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Methyl-3H-diazirin-3-yl)ethanol
- 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
- 2-(3-Methyl-3H-diazirin-3-yl)ethanamine
Uniqueness: 10-(2-(3-Methyl-3H-diazirin-3-yl)ethyl)-10H-phenothiazine is unique due to its combination of the phenothiazine and diazirine moieties. This dual functionality allows it to be used in a wide range of applications, from photoaffinity labeling to potential pharmaceutical development. The presence of the phenothiazine structure also imparts additional chemical reactivity and potential biological activity compared to simpler diazirine compounds .
Eigenschaften
Molekularformel |
C16H15N3S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
10-[2-(3-methyldiazirin-3-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C16H15N3S/c1-16(17-18-16)10-11-19-12-6-2-4-8-14(12)20-15-9-5-3-7-13(15)19/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
RLJUCVGUHZUTPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
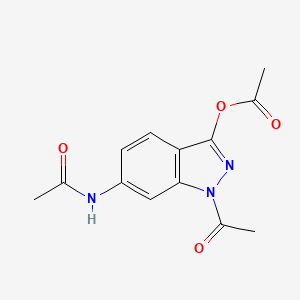
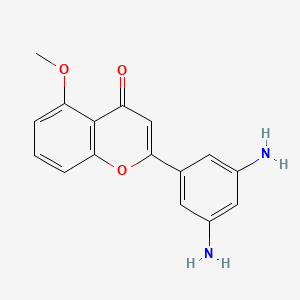
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)




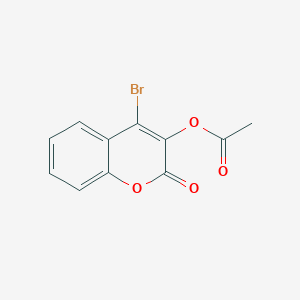
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)
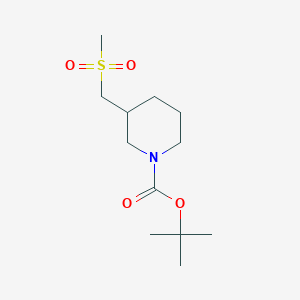

![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)
